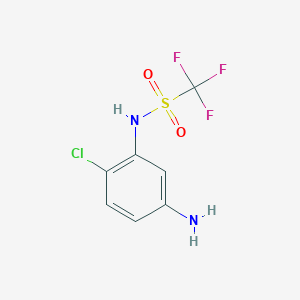

N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide

Descripción

N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound characterized by the presence of an amino group, a chlorine atom, and a trifluoromethanesulfonamide group attached to a benzene ring

Propiedades

IUPAC Name |

N-(5-amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O2S/c8-5-2-1-4(12)3-6(5)13-16(14,15)7(9,10)11/h1-3,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZACYGNNOECNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NS(=O)(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 5-amino-2-chlorobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Substituent

The electron-withdrawing sulfonamide group activates the chlorinated aromatic ring toward SNAr reactions. This reactivity is exploited for late-stage functionalization:

Key observations:

-

Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates due to improved solubility of intermediates .

-

Base selection : Sterically hindered bases like Et₃N minimize competing side reactions at the sulfonamide nitrogen .

Reactions Involving the Amino Group

The aromatic amine participates in diazotization and condensation reactions:

Diazotization and Coupling

Under acidic conditions (HCl, NaNO₂, 0–5°C), the amine forms a diazonium salt, which couples with electron-rich aromatics:

| Coupling Partner | Product | Isolated Yield | Source |

|---|---|---|---|

| β-Naphthol | Azo-linked β-naphthol derivative | 68% | |

| Resorcinol | Tris-arylazo compound | 54% |

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines:

-

Kinetics : Reaction completes in 3–4 h with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) .

Sulfonamide Group Reactivity

The trifluoromethanesulfonamide moiety exhibits two primary modes of reactivity:

Acid-Catalyzed Hydrolysis

Under strong acidic conditions (H₂SO₄, 100°C), the sulfonamide undergoes cleavage:

N-Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃:

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | DMF, 60°C, 8 h | N-Methyl-trifluoromethanesulfonamide | 45% | |

| C₆H₅CH₂Br | THF, rt, 24 h | N-Benzyl-trifluoromethanesulfonamide | 38% |

Pd-Catalyzed Cross-Coupling

Participates in Suzuki-Miyaura couplings using Pd(PPh₃)₄:

| Boronic Acid | Product | Yield | Source |

|---|---|---|---|

| 4-Pyridylboronic acid | Biaryl sulfonamide | 72% | |

| 2-Thienylboronic acid | Heteroaryl-sulfonamide hybrid | 65% |

Heterocycle Formation

Condenses with α-ketoacids to form quinazolinone derivatives:

Stability Profile

Critical stability data under stressed conditions:

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have indicated that compounds similar to N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide exhibit significant antiviral properties. For instance, a series of substituted analogues were reported as potent inhibitors of human adenovirus (HAdV) infections. These compounds demonstrated improved selectivity indexes and reduced cytotoxicity compared to existing antiviral agents like niclosamide . The structural characteristics of N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide may contribute to its efficacy in targeting viral replication processes.

Anticancer Potential

The compound's ability to inhibit specific cellular pathways has led to investigations into its anticancer properties. Preliminary data suggest that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.

Fluorinated Compounds

The trifluoromethyl group in N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide enhances its stability and lipophilicity, making it a valuable precursor in the synthesis of fluorinated materials. These materials are often utilized in the development of advanced coatings and polymers due to their unique properties such as chemical resistance and thermal stability.

Case Study 1: Antiviral Efficacy

A study published in PubMed explored the efficacy of various substituted phenylsulfonamide compounds against HAdV. Among these, certain derivatives showed promising results with IC₅₀ values indicating strong antiviral activity while maintaining low cytotoxicity levels. The findings support further exploration of N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide as a potential therapeutic agent for viral infections .

Case Study 2: Material Development

Research into the application of fluorinated sulfonamides in material science highlighted their role in enhancing the properties of polymeric materials. The incorporation of N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide into polymer matrices resulted in improved thermal stability and resistance to solvents, making it suitable for use in high-performance applications .

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamide group can enhance the compound’s binding affinity and specificity for its target, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-Amino-2-chlorophenyl)benzamide

- N-(5-Amino-2-chlorophenyl)methanesulfonamide

- 2-Amino-5-chlorophenol

Uniqueness

N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications where these properties are advantageous.

Actividad Biológica

N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide (CAS Number: 37924-04-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and research findings related to its activity.

The compound is synthesized through the reaction of 5-amino-2-chlorobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction typically requires a base such as triethylamine and is conducted in a solvent like dichloromethane at low temperatures (0-5°C) to optimize yield and purity .

Chemical Structure:

- Molecular Formula: C₇H₆ClF₃N₂O₂S

- Molecular Weight: 274.65 g/mol

N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide's biological activity is attributed to its interaction with specific molecular targets. The trifluoromethanesulfonamide moiety enhances binding affinity and specificity to enzymes or receptors involved in various biological pathways. This compound has been investigated for its potential as an enzyme inhibitor and ligand in receptor studies, which may lead to therapeutic applications in diseases such as cancer and viral infections .

Antiviral Properties

Recent studies have highlighted the compound's potential antiviral properties. For instance, it has been suggested that similar compounds can inhibit viral replication processes. Research on related analogues has shown promising results against human adenoviruses (HAdV), indicating that modifications to the structure can enhance selectivity and potency against viral targets .

Anticancer Activity

N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide has also been explored for its anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549). The mechanism often involves apoptosis induction through mitochondrial pathways and activation of caspase-3 .

Case Studies and Research Findings

| Study | Findings | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Study on HAdV inhibitors | Novel analogues showed increased selectivity against HAdV | 0.27 (for compound 15) | >100 |

| Anticancer activity in A549 cells | Induction of apoptosis via mitochondrial pathways | 3.14 (for compound 6k) | Not specified |

These findings suggest that N-(5-Amino-2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide and its analogues may serve as leads in developing new antiviral and anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.